molecular formula C7H16N2 B138650 2-(2-Aminoethyl)-1-methylpyrrolidine CAS No. 51387-90-7

2-(2-Aminoethyl)-1-methylpyrrolidine

Cat. No. B138650
CAS RN: 51387-90-7
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a subject of interest due to their prevalence in bioactive compounds. Paper describes a method for synthesizing functionalized 2-aminohydropyridines and 2-pyridinones through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Similarly, paper reports the synthesis of a chiral diamine ligand from methyl Boc-L-pyroglutamate, which shows high efficiency in Cu(II)-catalyzed Henry reactions. Paper presents a novel protocol for preparing 3-amino-2-methylpyrrolidines via reductive ring closure and O-deprotection, followed by ring expansion and nucleophilic displacement. Paper introduces a strategy for constructing 2-aminopyrroles from Morita-Baylis-Hillman acetates with enediamines or heterocyclic ketene aminals. Paper discusses the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates to synthesize 2-arylpyrrolidines. Lastly, paper details a large-scale preparation of 3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing the versatility of synthetic approaches for pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their reactivity and biological activity. Paper investigates the coordination chemistry of 2-(2-aminoethyl)-1-methylpyrrolidine with Rhodium(I) complexes, revealing the formation of neutral tetracoordinated species and the dynamic behavior in solution. The X-ray structure indicates coordination through the primary amino group. Paper reports the crystal structure of a chiral platinum(II) complex based on the 2-aminomethylpyrrolidine ligand, showing the five-membered ligand ring in an envelope conformation. These studies provide insights into the three-dimensional arrangement of atoms in these compounds, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives in chemical reactions is highlighted in several papers. Paper demonstrates the use of a chiral pyrrolidine ligand in achieving high enantiocontrol in Henry reactions. Paper explores the base-promoted tandem Michael addition, elimination, and aromatization sequence to access 2-aminopyrroles. Paper describes the copper-catalyzed carboamination reaction, which proceeds via carbon radical intermediates, to produce 2-arylpyrrolidines. These reactions are significant for the synthesis of complex molecules with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Paper discusses the cytotoxicity of a series of chiral platinum(II) complexes against ovarian cancer cell lines, indicating the biological relevance of these compounds. The study shows that despite the steric bulk, some compounds exhibit remarkable activity and lack cross-resistance with cisplatin. Paper outlines the synthesis of various alkyl derivatives of 3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, which could affect their solubility and reactivity. Understanding these properties is essential for the development of new drugs and materials.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Pd(AEMP)Cl2, where AEMP stands for 2-(2-Aminoethyl)-1-methylpyrrolidine, was synthesized and characterized for its catalytic behavior in the base hydrolysis of α-amino acid esters. This complex showed particular effectiveness in hydrolyzing amino acid esters, with the coordinated glycine methyl ester being hydrolyzed efficiently. The study also explored the mechanisms of these reactions and the factors influencing their catalytic activity, including the mode of coordination of the ester to the Pd(II) complex (Shoukry et al., 2020).

Synthetic Chemistry and Drug Development

A study described the synthesis of 3-amino-2-methylpyrrolidines through a novel protocol involving the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines. The process led to the creation of 2-(2-hydroxyethyl)-3-methylaziridines and eventually to the development of a new formal synthesis of the antipsychotic emonapride (D’hooghe et al., 2009).

Analytical Chemistry and Detection Methods

2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) was successfully utilized as an electrochemiluminescence (ECL) probe within a microfluidic chip, enhancing the detection efficiency in analytical processes. This application showcased the potential of AEMP as an alternative to traditional labels, providing a robust method for detecting interactions like the binding between biotin and avidin (Yin et al., 2005).

Material Science and Corrosion Inhibition

A study evaluated novel cationic surfactants, including compounds derived from 2-(2-Aminoethyl)-1-methylpyrrolidine, as corrosion inhibitors for carbon steel pipelines used in oil and gas wells. These surfactants demonstrated excellent corrosion inhibition capabilities, highlighting the potential of AEMP derivatives in industrial applications (Hegazy et al., 2016).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes its LD50, safety precautions, and disposal methods.


Future Directions

This involves the potential applications and research directions of the compound. It includes its uses in industry, medicine, and research, and potential areas for future study.


properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGJPJOMCXSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291397
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-1-methylpyrrolidine

CAS RN

51387-90-7
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpyrrolidine-2-ethylamine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 1-methylpyrrolidine-2-ethylamine
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Synthesis routes and methods

Procedure details

In more detail, pyrazinopyrrolidine 1A is synthesized via a [3+2] cycloaddition chemistry. Conversion of L-proline 7 to cyano-1-aminopyrrolidine 8 without loss of stereochemistry, followed by reduction provides the chiral 2-aminoethyl-1-methyl pyrrolidine 2A in high yield. CX-3543 was found to have a formulated solubility of approximately 20 mg/mL.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
XB Yin, Y Du, X Yang, E Wang - Journal of Chromatography A, 2005 - Elsevier
A tertiary amine derivative, 2-(2-aminoethyl)-1-methylpyrrolidine (AEMP) was successfully developed as electrochemiluminescence (ECL) probe within microfluidic chip using ECL …
Number of citations: 25 www.sciencedirect.com
MR Shehata, MM Shoukry, MS Ragab… - European Journal of …, 2017 - Wiley Online Library
The [Pd(AEMP)Cl 2 ] complex [AEMP = 2‐(2‐aminoethyl)‐1‐methylpyrrolidine] was prepared and characterized by single‐crystal X‐ray diffraction and spectroscopic analyses. The …
Y Hao, J Wang, Z Wei, H Yu, H Cai - Journal of Solid State Chemistry, 2017 - Elsevier
Two inorganic–organic hybrid compounds [(C 7 H 18 N 2 ) 6 Pb 7 I 26 ] (1) and [(C 7 H 18 N 2 )Pb 2 I 6 ] (2) have been synthesized by reactions of 2-(2-aminoethyl)-1-methylpyrrolidine …
Number of citations: 6 www.sciencedirect.com
MR Shehata, MM Shoukry, MS Ragab - Journal of Molecular Structure, 2018 - Elsevier
Conclusion The present study aims to describe the formation equilibria of binary and binuclear Pd (AEMP)(H 2 O) 2 2+ complexes with some selected DNA constituents, peptides and …
Number of citations: 6 www.sciencedirect.com
MM Shoukry, MR Shehata, MS Ragab, D Ćorćić… - Reaction Kinetics …, 2020 - Springer
Pd(AEMP)Cl 2 (AEMP = 2-(2-aminoethyl)-1-methylpyrrolidine) was synthesized and characterized by spectral and thermal measurements.[Pd(AEMP)(H 2 O) 2 ] 2+ reacts with amino …
Number of citations: 3 link.springer.com
H Morita, M Konishi - Analytical chemistry, 2002 - ACS Publications
2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) were found to be selective and sensitive derivatization reagents for carboxylic acid by high-performance …
Number of citations: 63 pubs.acs.org
WS Han, JY Hong, JK Hong, JH Kim, JK Kim… - 한국환경분석학회지 …, 2012 - jeaht.org
The voltammetric behavior of udenafil on glassy carbon electrode was studied using cyclic, linear sweep and square-wave (SW) techniques. Udenafil showed an irreversible oxidation …
Number of citations: 1 www.jeaht.org
XB Yin, JM Guo, W Wei - Journal of Chromatography A, 2010 - Elsevier
The low concentrations of the auxins in samples of plant tissue necessitate the use of selective and sensitive techniques for their quantification. Herein a selective and sensitive method …
Number of citations: 64 www.sciencedirect.com
RP Ćorćić, R van Eldik - scholar.cu.edu.eg
Pd (AEMP) Cl2 (AEMP= 2-(2-aminoethyl)-1-methylpyrrolidine) was synthesized and characterized by spectral and thermal measurements.[Pd (AEMP)(H2O) 2] 2+ reacts with amino acid …
Number of citations: 0 scholar.cu.edu.eg
G Zhu, S Long, H Sun, W Luo, X Li, Z Hao - Journal of Chromatography B, 2013 - Elsevier
A novel sensitive method based on tertiary amine labeling for the analysis of gibberellins (GAs) by capillary electrophoresis (CE) coupled with electrochemiluminescence (ECL) …
Number of citations: 24 www.sciencedirect.com

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